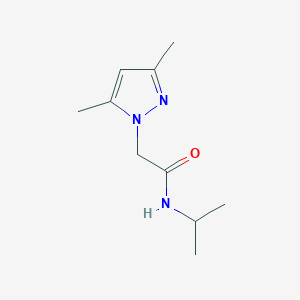
2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide, also known as DPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science.
Wissenschaftliche Forschungsanwendungen
2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide has been studied for its potential use in medicinal chemistry as a drug candidate for various diseases, including cancer and Alzheimer's disease. In addition, 2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide has been used as a ligand in coordination chemistry and as a building block for the synthesis of metal-organic frameworks (MOFs) and other materials.
Wirkmechanismus
The mechanism of action of 2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide is not fully understood, but it has been suggested to act through inhibition of enzymes involved in the growth and proliferation of cancer cells. 2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its potential therapeutic benefits.
Biochemical and Physiological Effects
Studies have shown that 2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide can induce apoptosis (programmed cell death) in cancer cells and inhibit their growth and proliferation. 2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In addition, 2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide has been shown to have antioxidant and anti-inflammatory effects, which may have potential benefits for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide in lab experiments is its relatively simple synthesis method and availability of the starting materials. 2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide is also stable under a wide range of conditions, which makes it suitable for use in various experiments. However, one limitation of using 2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide. One area of interest is the optimization of the synthesis method to improve the yield and purity of 2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide. Another direction is the exploration of its potential use as a drug candidate for various diseases, including cancer and Alzheimer's disease. In addition, 2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide can be used as a building block for the synthesis of new materials with potential applications in various fields, including catalysis and sensing.
Synthesemethoden
The synthesis of 2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide involves the reaction of 3,5-dimethylpyrazole with isopropylamine and acetyl chloride. The product is then purified through recrystallization. The yield of 2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
Eigenschaften
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-7(2)11-10(14)6-13-9(4)5-8(3)12-13/h5,7H,6H2,1-4H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSNYARCCYIXJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-[(2-ethylpyrazol-3-yl)methyl]-2-methoxybenzamide](/img/structure/B7459138.png)
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetamide](/img/structure/B7459156.png)
![N-[3-(4-methylanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459162.png)
![5,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7459170.png)




![N-[2-(4-methylpiperazin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B7459203.png)
![[4-(Furan-2-ylmethyl)piperazin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7459208.png)



